molecular formula C13H20BrN3O2 B13648355 tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13648355
M. Wt: 330.22 g/mol
InChI Key: YBSKJPATZHPUAQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . This is followed by bromination and esterification reactions to introduce the bromine atom and the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and screening for biological activity.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets through various pathways. The bromine atom and the imidazo-pyrazine ring system can participate in binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H20BrN3O2

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C13H20BrN3O2/c1-12(2,3)19-11(18)17-7-6-16-9(13(17,4)5)8-15-10(16)14/h8H,6-7H2,1-5H3

InChI Key

YBSKJPATZHPUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=C(N2CCN1C(=O)OC(C)(C)C)Br)C

Origin of Product

United States

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